molecular formula C12H13N3O3 B15058252 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15058252
M. Wt: 247.25 g/mol
InChI Key: GKYFDLWVAVNYSC-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-methoxyphenyl group in this compound enhances its potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-methoxyacetophenone.

    Formation of the Intermediate: The 4-methoxyacetophenone undergoes a reaction with sodium azide and copper sulfate to form the corresponding azide intermediate.

    Cycloaddition Reaction: The azide intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring.

    Carboxylation: Finally, the triazole compound is carboxylated to yield 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions .

Scientific Research Applications

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The methoxyphenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C12H13N3O3/c1-8(9-3-5-10(18-2)6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17)

InChI Key

GKYFDLWVAVNYSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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